molecular formula C19H18ClN5O2 B6534816 N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049175-88-3

N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No. B6534816
CAS RN: 1049175-88-3
M. Wt: 383.8 g/mol
InChI Key: SCALYWWDKNAOOB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CPCP), also known as 2-chloro-4-[6-(2-furyl)pyridazin-3-yl]piperazine-1-carboxamide, is an organic compound that has recently been the focus of much research due to its potential applications in the fields of medicinal chemistry and drug discovery. CPCP is a synthetic compound that is composed of a nitrogen-containing heterocyclic ring, a piperazine ring, and a carboxamide functional group. This compound has been studied for its potential use as a drug, as well as its ability to act as an inhibitor of enzymes involved in metabolic processes.

Mechanism of Action

The mechanism of action of CPCP is not yet fully understood. However, it is believed that CPCP acts as an inhibitor of enzymes involved in metabolic processes, such as cytochrome P450-dependent enzymes. In particular, CPCP has been found to inhibit the activity of CYP3A4, an enzyme that is involved in the metabolism of many drugs. This inhibition of CYP3A4 is thought to be responsible for the observed therapeutic benefits of CPCP.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPCP are still being studied, however, it has been found to have a number of potential therapeutic benefits, including the potential to reduce inflammation and improve glucose metabolism. In addition, CPCP has been found to inhibit the activity of CYP3A4, an enzyme that is involved in the metabolism of many drugs. This inhibition of CYP3A4 is thought to be responsible for the observed therapeutic benefits of CPCP.

Advantages and Limitations for Lab Experiments

The advantages of using CPCP in laboratory experiments include its low cost, ease of synthesis, and potential therapeutic benefits. However, there are also some limitations to using CPCP in laboratory experiments. These include its potential for toxicity, as well as the fact that its mechanism of action is still not fully understood.

Future Directions

The future directions for research on CPCP include further investigations of its mechanism of action, as well as its potential therapeutic benefits. In addition, further research is needed to determine the safety and efficacy of CPCP in clinical trials. Furthermore, research should be conducted to explore the potential of CPCP as a drug and to develop new methods of synthesizing the compound. Finally, further research should be conducted to explore the potential of CPCP in other areas, such as the treatment of cancer and other diseases.

Synthesis Methods

CPCP can be synthesized through a multi-step synthesis process. The first step involves the condensation of 4-chloroaniline and 4-chloro-2-furyl-pyridazine in the presence of piperazine. This reaction results in the formation of a piperazine-containing heterocyclic ring, which is then reacted with ethyl chloroformate to form the carboxamide functional group. The final product is then purified by recrystallization.

Scientific Research Applications

CPCP has been studied for its potential applications in medicinal chemistry and drug discovery. In particular, CPCP has been found to act as an inhibitor of enzymes involved in metabolic processes. This inhibition has been found to have a number of potential therapeutic benefits, including the potential to reduce inflammation and improve glucose metabolism. In addition, CPCP has been studied for its potential use as a drug, with its ability to act as an inhibitor of enzymes involved in metabolic processes being seen as a potential benefit in the treatment of certain diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-14-4-1-2-5-15(14)21-19(26)25-11-9-24(10-12-25)18-8-7-16(22-23-18)17-6-3-13-27-17/h1-8,13H,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCALYWWDKNAOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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